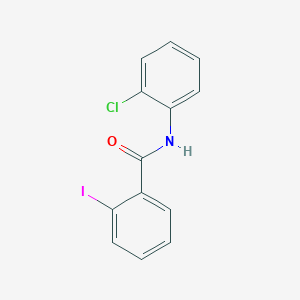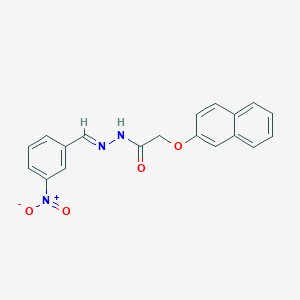![molecular formula C17H10ClFN2O2S2 B11688976 N-[(5Z)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11688976.png)
N-[(5Z)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(5Z)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both benzylidene and thiazolidinone moieties in the structure contributes to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of a suitable catalyst, such as acetic acid, to yield the thiazolidinone ring. The final step involves the reaction of the thiazolidinone intermediate with benzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
N-[(5Z)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The benzylidene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
N-[(5Z)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[(5Z)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase, leading to its anti-inflammatory effects. Additionally, it may interact with DNA or proteins, contributing to its antimicrobial and anticancer activities. The exact molecular targets and pathways can vary depending on the specific biological context.
相似化合物的比较
Similar Compounds
- N’- (2-chloro-6-fluorobenzylidene)nicotinohydrazide
- N’- (2-chloro-6-fluorobenzylidene)-2-pyridinecarbohydrazide
Uniqueness
N-[(5Z)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is unique due to its specific combination of benzylidene and thiazolidinone moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse range of scientific research applications further highlight its uniqueness compared to similar compounds.
属性
分子式 |
C17H10ClFN2O2S2 |
|---|---|
分子量 |
392.9 g/mol |
IUPAC 名称 |
N-[(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C17H10ClFN2O2S2/c18-12-7-4-8-13(19)11(12)9-14-16(23)21(17(24)25-14)20-15(22)10-5-2-1-3-6-10/h1-9H,(H,20,22)/b14-9- |
InChI 键 |
UDLPJUOAVQIWIS-ZROIWOOFSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/SC2=S |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-acetylphenyl)-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11688901.png)

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11688913.png)

![(4Z)-2-(2-chloro-4,5-difluorophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11688921.png)
![(5E)-1-(4-chlorophenyl)-5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11688927.png)


![2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazole](/img/structure/B11688955.png)
![(5Z)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11688957.png)




